1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine
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Overview
Description
(1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine is a chemical compound that features a benzoxazole ring fused to a pyrrolidine ring with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the pyrrolidine and methanamine groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate can then be reacted with a pyrrolidine derivative under appropriate conditions to introduce the pyrrolidine ring. Finally, the methanamine group can be introduced through reductive amination or similar reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
(1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Mechanism of Action
The mechanism of action of (1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine include:
- (1-(benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine
- 6-Amino-3-(pyridin-3-ylmethyl)benzo[d]oxazol-2(3H)-one
- 1-(3-Methylbenzyl)pyrrolidin-3-amine
Uniqueness
The uniqueness of (1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine lies in its specific structural features, which may confer distinct chemical and biological properties. For example, the combination of the benzoxazole and pyrrolidine rings with a methanamine group could result in unique binding interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H15N3O/c13-7-9-5-6-15(8-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2 |
InChI Key |
PQZFDYSRUAOWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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